

An In-depth Technical Guide to Eprobemide: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eprobemide*

Cat. No.: *B1671552*

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Eprobemide is a pharmaceutical agent known for its antidepressant properties. It functions as a non-competitive and reversible inhibitor of monoamine oxidase A (MAO-A), a mechanism that leads to an increase in the levels of key neurotransmitters in the brain.^{[1][2][3][4][5]} This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its mechanism of action for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

Eprobemide, also known by its brand name Befol in Russia, is structurally related to moclobemide, differing only by the length of the linker connecting the morpholine and chlorobenzamide moieties.^{[1][2]}

Table 1: Chemical Identifiers for **Eprobemide**

Identifier	Value
IUPAC Name	4-Chloro-N-[3-(4-morpholinyl)propyl]benzamide[1][2]
CAS Number	87940-60-1[1][2][6]
Chemical Formula	C ₁₄ H ₁₉ ClN ₂ O ₂ [1][2][6]
SMILES String	O=C(NCCCN1CCOCC1)C2=CC=C(Cl)C=C2[1][2][6]
InChI Key	YYFGRAGNYHYWEZ-UHFFFAOYSA-N[1][2][6]

Physicochemical Properties

Eprobemide is a solid, white to off-white powder.[1][4] Its molecular and physical characteristics are summarized in the table below.

Table 2: Physicochemical Properties of **Eprobemide**

Property	Value
Molecular Weight	282.77 g/mol [1][2][4]
Exact Mass	282.1135 u[1]
Appearance	Solid powder[1]
Solubility in DMSO	≥ 125 mg/mL[4]
Solubility in Ethanol	10 mg/mL[6]
Solubility in PBS (pH 7.2)	0.5 mg/mL[6]
Purity	≥98%[6]

Pharmacological Properties

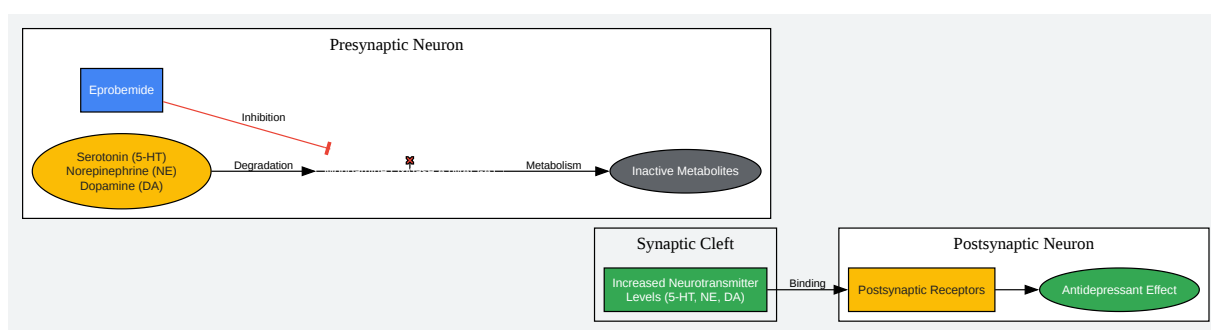
Eprobemide's primary pharmacological action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][3][4][5][6] This inhibition is non-competitive.[1][3][4]

Table 3: Pharmacological Profile of **Eprobemide**

Property	Description
Mechanism of Action	Reversible inhibitor of monoamine oxidase A (RIMA)[5][7]
Pharmacological Class	Antidepressant[1][2][4]
Primary Target	Monoamine Oxidase A (MAO-A)[5][6]
Therapeutic Use	Treatment of depression[2][6]

Mechanism of Action: MAO-A Inhibition

Monoamine oxidase A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By reversibly inhibiting MAO-A, **eprobemide** prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This enhanced neurotransmitter availability is believed to be the basis of its antidepressant effects.



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Caption: Mechanism of action of **Eprobemide** as a MAO-A inhibitor.

Experimental Protocols

While detailed experimental protocols for **eprobemide** are not extensively available in the public domain, its effects have been characterized in preclinical studies. For instance, its antidepressant potential was evaluated in rats using a modified forced swim test, where a 10 mg/kg dose was shown to reduce immobility time.^[6] The synthesis of **eprobemide** has been described to involve the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine.

Further research into specific in vitro assays for determining MAO-A inhibition by **eprobemide** would likely involve methods similar to those used for other MAO inhibitors. These typically include incubating the enzyme with the inhibitor and a substrate (e.g., kynuramine or a radiolabeled monoamine) and measuring the rate of product formation.

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